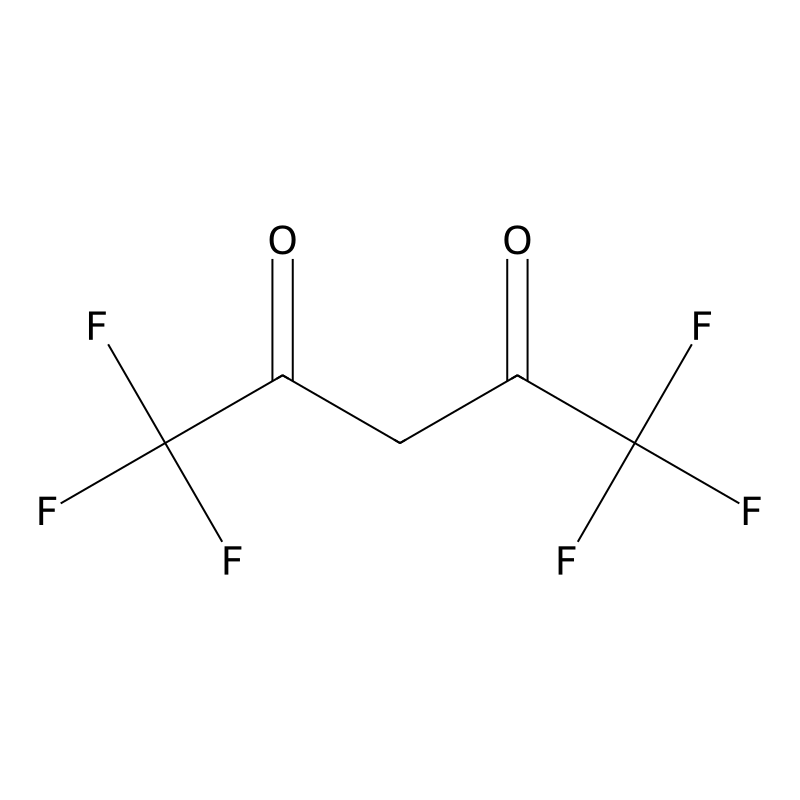Hexafluoroacetylacetone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Hexafluoroacetylacetone is an organofluorine compound characterized by its high electronegativity due to the presence of fluorine atoms. Its chemical formula is C${5}$H${2}$F${6}$O${2}$. The compound features a diketone structure, which allows it to act as a bidentate ligand in coordination chemistry. This property makes it valuable in synthesizing metal complexes.
Synthesis of Fluorinated Compounds:
- HFAC readily reacts with various metal ions to form stable complexes called "hexafluoroacetylacetonates." These complexes are crucial precursors for synthesizing diverse fluorinated organic and inorganic compounds. Fluorine atoms can significantly alter the properties of molecules, making them valuable in various fields like pharmaceuticals, agrochemicals, and materials science [].
Lewis Acid-Base Chemistry:
- HFAC acts as a weak Lewis acid due to the presence of the carbonyl group (C=O). This property allows it to participate in various Lewis acid-base reactions, facilitating the formation of new bonds and structures. This characteristic makes HFAC useful in organic synthesis and coordination chemistry research.
Study of Organometallic Compounds:
- HFAC's ability to form complexes with metals makes it a valuable tool for studying organometallic compounds. These compounds often possess unique catalytic properties and are crucial in various areas, including organic synthesis and catalysis research [].
Investigation of Fluorine-Containing Materials:
- Due to its high fluorine content, HFAC is used to investigate the properties and applications of fluorine-containing materials. Researchers can incorporate HFAC into these materials to study their thermal stability, chemical resistance, and other functionalities [].
Development of New Materials and Technologies:
- The unique properties of HFAC complexes and their diverse applications continue to inspire researchers to explore their potential in developing new materials and technologies. This ongoing research holds promise for advancements in various fields, including medicine, electronics, and energy production [].
Several methods exist for synthesizing hexafluoroacetylacetone:
- Fluorination of Acetylacetone: This method involves the direct fluorination of acetylacetone using fluorinating agents.
- Refluxing with Fluorinated Reagents: The compound can be synthesized by refluxing acetylacetone with hexafluoropropylene oxide or similar fluorinated reagents.
- Substitution Reactions: Various substitution reactions involving fluorinated acyl chlorides can yield hexafluoroacetylacetone as a product.
These methods allow for the controlled synthesis of hexafluoroacetylacetone with specific properties tailored for various applications.
Hexafluoroacetylacetone finds applications across multiple domains:
- Catalysis: Its metal complexes are used as catalysts in organic reactions and polymerization processes.
- Material Science: The compound is utilized in chemical vapor deposition to create thin films with desirable electronic properties.
- Analytical Chemistry: Hexafluoroacetylacetone serves as a reagent in analytical techniques for detecting metal ions due to its chelating ability.
Studies have shown that hexafluoroacetylacetone interacts with various metal ions, forming stable complexes that can influence their reactivity and stability. For example:
- Complexes with copper and palladium have been extensively studied for their catalytic properties.
- The interactions between hexafluoroacetylacetone and metal ions can be modulated by changing reaction conditions such as temperature and solvent polarity .
Hexafluoroacetylacetone shares similarities with other diketones and chelating agents. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Acetylacetone | C${5}$H${8}$O$_{2}$ | Less electronegative; forms less stable metal complexes |
| Trifluoroacetic acid | C${2}$H${3}$F${3}$O${2}$ | Stronger acidity; used primarily as a reagent |
| Pentafluoropropionic acid | C${4}$H${3}$F${5}$O${2}$ | Higher fluorination; different reactivity profile |
Hexafluoroacetylacetone stands out due to its high fluorine content, which enhances its stability and reactivity compared to less fluorinated counterparts.
XLogP3
Boiling Point
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (10.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (87.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (87.23%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (10.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Corrosive;Acute Toxic;Irritant
Other CAS
1522-22-1








